N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
Overview
Description
N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide, also known as EOMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EOMPB is a sulfonamide compound that contains a piperidine ring, which is a common structural motif found in many pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is not fully understood, but it is believed to act through the inhibition of certain enzymes or receptors. In cancer cells, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inflammatory pathways may also be affected by this compound, although the exact mechanism is not yet clear.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. However, this compound may have limited solubility in certain solvents, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several potential future directions for research on N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One area of interest is in the development of this compound derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cancer cells and inflammatory pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Scientific Research Applications
N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is in the treatment of cancer, as this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Properties
IUPAC Name |
N-ethyl-2-methoxy-5-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-19(13-17(20)18-10-6-5-7-11-18)24(21,22)16-12-14(2)8-9-15(16)23-3/h8-9,12H,4-7,10-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQQQFXMAWDPQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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